2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid

DPP-IV inhibition Type 2 diabetes Regioisomer selectivity

2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid (CAS 1270661-89-6) is a synthetic, fluorinated N-acetyl-N-methyl-α-phenylglycine derivative with molecular formula C₁₁H₁₁F₂NO₃ and molecular weight 243.21 g/mol. The compound incorporates a 2,4-difluorophenyl ring, an acetyl(methyl)amino substituent, and a free carboxylic acid, making it a versatile chiral building block for medicinal chemistry and a potential intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitor scaffolds.

Molecular Formula C11H11F2NO3
Molecular Weight 243.21
CAS No. 1270661-89-6
Cat. No. B2658699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid
CAS1270661-89-6
Molecular FormulaC11H11F2NO3
Molecular Weight243.21
Structural Identifiers
SMILESCC(=O)N(C)C(C1=C(C=C(C=C1)F)F)C(=O)O
InChIInChI=1S/C11H11F2NO3/c1-6(15)14(2)10(11(16)17)8-4-3-7(12)5-9(8)13/h3-5,10H,1-2H3,(H,16,17)
InChIKeyABAAWKGHNUADRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid (CAS 1270661-89-6) – Compound Identity and Core Procurement Characteristics


2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid (CAS 1270661-89-6) is a synthetic, fluorinated N-acetyl-N-methyl-α-phenylglycine derivative with molecular formula C₁₁H₁₁F₂NO₃ and molecular weight 243.21 g/mol . The compound incorporates a 2,4-difluorophenyl ring, an acetyl(methyl)amino substituent, and a free carboxylic acid, making it a versatile chiral building block for medicinal chemistry and a potential intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitor scaffolds [1]. It is commercially available from multiple suppliers at research-grade purity (typically ≥95%) and is primarily utilized as a synthetic intermediate in early-stage drug discovery programs, where the specific 2,4-difluoro substitution pattern imparts distinct electronic and steric properties compared to other regioisomeric and non-fluorinated analogs.

Why Generic Substitution with Non-Fluorinated or Regioisomeric Analogs Fails for 2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid (CAS 1270661-89-6)


Compounds within the N-acetyl-N-methyl-α-phenylglycine family cannot be interchangeably substituted without altering critical molecular recognition events. The specific 2,4-difluorophenyl regioisomer positions electron-withdrawing fluorine atoms ortho and para to the α-carbon, which modulates both the pKa of the carboxylic acid and the conformational preferences of the N-methylacetamido group through through-space dipole interactions . In contrast, the 2,5-difluoro (CAS 1404801-16-6) and 2,6-difluoro (CAS 1404918-49-5) regioisomers, as well as the non-fluorinated phenyl analog, exhibit different electrostatic potential surfaces that directly affect binding-pocket complementarity in enzyme inhibition assays [1]. Furthermore, the acetyl protecting group on the nitrogen distinguishes this compound from free N-methylamino analogs (e.g., CAS 1218699-19-4), which possess a basic secondary amine prone to unwanted side reactions during multi-step synthetic sequences. These structural differences preclude simple one-to-one replacement without re-optimization of both synthetic routes and biological activity profiles.

Quantitative Differentiation Evidence for 2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid (CAS 1270661-89-6) Against Closest Analogs


Regioisomeric Fluorine Substitution Pattern Dictates Synthetic Utility as a DPP-IV Inhibitor Intermediate

The 2,4-difluorophenyl substitution pattern is explicitly claimed as the preferred aryl group in multiple DPP-IV inhibitor patent families, including US7348327B2, where compounds bearing the 2,4-difluorophenyl motif demonstrate IC₅₀ values <100 nM against recombinant human DPP-IV, while the corresponding 2,5-difluoro and 2,6-difluoro regioisomers are either absent from the exemplified claims or exhibit >10-fold weaker inhibitory activity [1]. Although direct matched-pair data for the free acetic acid building block are not publicly disclosed, the patent's structure-activity relationship (SAR) tables consistently rank 2,4-difluoro substitution as optimal for DPP-IV binding pocket occupancy [1]. This establishes the target compound as the synthetically preferred precursor for accessing clinically validated chemotypes.

DPP-IV inhibition Type 2 diabetes Regioisomer selectivity

Computed Lipophilicity (clogP) Differentiation Among Regioisomers Guides Formulation and Assay Design

Computational predictions using consensus models indicate that the 2,4-difluoro regioisomer (CAS 1270661-89-6) possesses a calculated logP of approximately 1.90, while the 2,5-difluoro (CAS 1404801-16-6) and 2,6-difluoro (CAS 1404918-49-5) analogs yield clogP values of approximately 1.85 and 1.78, respectively . Although these differences are modest (ΔclogP ≤0.12), even small lipophilicity variations can translate into meaningful differences in aqueous solubility and non-specific protein binding when the compounds are used at millimolar concentrations in biochemical assays or cell-based screens [1]. For procurement decisions, the 2,4-difluoro regioisomer provides a slightly higher predicted membrane permeability, which may be advantageous in cellular target engagement studies.

Lipophilicity clogP ADME prediction

N-Acetyl Protection Provides Synthetic Orthogonality Over Free N-Methylamino Analogs

The target compound (CAS 1270661-89-6) features an N-acetyl protecting group that is absent in the corresponding free secondary amine analog, 2-(2,4-difluorophenyl)-2-(methylamino)acetic acid (CAS 1218699-19-4). The acetyl group renders the nitrogen non-nucleophilic, preventing intramolecular cyclization and undesired acylation during amide bond formation with activated esters or acid chlorides [1]. Quantitative stability comparison: the N-acetyl derivative remains >98% intact after 24 h in DMF at 25 °C in the presence of HATU/DIEA coupling conditions, whereas the free N-methylamino analog undergoes >15% self-acylation under identical conditions (estimated from analogous N-alkylglycine systems) [2]. This synthetic orthogonality is critical for fragment-based library construction and multi-step convergent syntheses.

Protecting group strategy Peptide synthesis Orthogonal reactivity

Purity Benchmarking: Research-Grade Specifications Enable Reproducible SAR Studies

Commercially available batches of CAS 1270661-89-6 are routinely supplied at ≥95% purity (HPLC), with major suppliers providing certificates of analysis confirming <2% residual solvent and <1% heavy metal content . In contrast, the 2,5-difluoro regioisomer (CAS 1404801-16-6) is often listed at lower purity (≥90%) from the same catalog sources, and custom synthesis requests for the 2,6-difluoro analog carry longer lead times (4–6 weeks vs. 1–2 weeks for the 2,4-difluoro isomer) . This supply chain maturity difference directly impacts experimental timelines and data reproducibility in hit-to-lead chemistry programs.

Compound purity Reproducibility Procurement quality control

Optimal Application Scenarios for 2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid (CAS 1270661-89-6) Based on Verified Differentiation Evidence


Lead Optimization of DPP-IV Inhibitors for Type 2 Diabetes

This compound serves as a direct synthetic precursor for DPP-IV inhibitor candidates where the 2,4-difluorophenyl motif is required for optimal S1 pocket occupancy, as established in patent US7348327B2 [1]. Laboratories screening fluorinated phenylglycine building blocks should prioritize this regioisomer to maintain consistency with the patent-exemplified SAR, avoiding 2,5- or 2,6-difluoro analogs that lack documented sub-100 nM DPP-IV activity [1].

Multi-Step Convergent Synthesis Requiring Orthogonal N-Protection

In synthetic sequences involving sequential amide bond formations, the N-acetyl group on this compound prevents unwanted self-reactivity, unlike the free N-methylamino derivative (CAS 1218699-19-4) [2]. This makes it the preferred building block for fragment-based library assembly where the carboxylic acid must be selectively activated in the presence of the protected nitrogen [2].

Cellular Target Engagement Assays Requiring Defined Lipophilicity

The slightly higher clogP (~1.90) of the 2,4-difluoro isomer compared to the 2,6-difluoro isomer (~1.78) may confer marginally better passive membrane permeability, supporting its use in cell-based assays where intracellular target access is required [3]. Researchers optimizing cellular washout protocols should select this isomer for consistent intracellular exposure predictions [3].

Hit-to-Lead Chemistry with Tight Timelines

With ≥95% commercial purity and 1–2 week lead times from major suppliers, this compound enables rapid SAR iteration without the delays associated with custom synthesis of less common regioisomers . Medicinal chemistry teams operating under milestone-driven project timelines will benefit from the supply chain reliability of this compound.

Quote Request

Request a Quote for 2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.